

discovery and development of ML375 and its analogs

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Compound of Interest

Compound Name: (R)-ML375

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An In-depth Technical Guide to the Discovery and Development of ML375 and Its Analogs

Introduction

ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is a pioneering small molecule that has emerged as a highly selective, potent, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).^{[1][2][3]} The M5 receptor, a G protein-coupled receptor (GPCR), is sparsely expressed in the CNS but is uniquely co-localized with dopamine D2 receptors in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.^{[2][4]} This localization implicates the M5 receptor in the modulation of dopaminergic neurotransmission, making it a compelling therapeutic target for conditions such as addiction and other behavioral disorders.^{[5][6][7]} The discovery of ML375 provided the first selective chemical probe to investigate the function of the M5 receptor, paving the way for a deeper understanding of its physiological roles and therapeutic potential.^[2] This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and subsequent development of ML375 and its analogs.

Discovery of ML375

The journey to identify ML375 began with a functional high-throughput screen (HTS) to identify novel modulators of the M5 receptor.^{[2][8]} This effort led to the identification of a 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold as a promising starting point. A subsequent

multi-dimensional, iterative parallel synthesis approach was employed to explore the structure-activity relationship (SAR) and optimize the initial hits.[2]

The optimization process revealed that both the 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one core and a benzamide moiety were critical for M5 activity.[2] The SAR was found to be generally "shallow," with many modifications leading to a loss of activity.[2][9] However, systematic exploration of substituents on the benzamide and the 9b-phenyl ring ultimately led to a breakthrough. An analog featuring a 3,4-difluorobenzamide and a 9b-(4-chlorophenyl) group, designated as racemic 5g, exhibited sub-micromolar potency at the human M5 receptor (hM5 IC₅₀ = 0.48 μ M) and excellent selectivity against the other mAChR subtypes (M1-M4 IC₅₀ > 30 μ M).[2]

Further investigation revealed enantiospecific activity.[2] Chiral separation of the racemic mixture showed that all the inhibitory activity resided in the (S)-enantiomer, which was named ML375 (also referred to as compound 8 or VU0483253).[2] The (R)-enantiomer was found to be inactive.[10]

Mechanism of Action

ML375 functions as a negative allosteric modulator (NAM) of the M5 mAChR.[1][11][12] This means it binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, ML375 reduces the affinity and/or efficacy of ACh at the receptor.[4][11][12]

Initial studies confirmed that ML375 does not compete with ligands that bind to the well-characterized "common" allosteric site in the extracellular vestibule of mAChRs.[5][6][13] This suggested that ML375 utilizes a novel binding site. Through a combination of molecular docking, the use of M5-M2 mAChR chimeras, and site-directed mutagenesis, the binding site for ML375 was identified as a previously unknown allosteric pocket located at the interface of transmembrane (TM) domains 2, 3, and 4.[5][6][13] This discovery highlighted the ability of allosteric modulators to selectively target highly conserved proteins by engaging unique binding sites.[5][6]

Pharmacological and Pharmacokinetic Profile of ML375

ML375 is characterized by its high potency and selectivity for the M5 receptor. It exhibits sub-micromolar inhibitory activity against both human and rat M5 receptors while showing no significant activity at M1-M4 subtypes.[\[2\]](#)[\[3\]](#)

The pharmacokinetic (DMPK) profile of ML375 has been evaluated in multiple species.[\[1\]](#)[\[2\]](#) It demonstrates high metabolic stability, low clearance, and a long elimination half-life, particularly in rodents (t_{1/2} of 80 hours in rats).[\[1\]](#)[\[2\]](#)[\[14\]](#) ML375 also shows high oral bioavailability and significant CNS penetration, which are critical properties for a centrally acting therapeutic agent.[\[1\]](#)[\[2\]](#)

Development of Analogs: The Discovery of VU6008667

While the long half-life of ML375 is advantageous for some applications, it can be problematic for certain preclinical studies, such as addiction reinstatement paradigms that require a washout period.[\[9\]](#)[\[14\]](#) This prompted efforts to develop an analog with a shorter half-life while retaining the desirable potency and selectivity of ML375.

The development of such an analog proved challenging due to the steep SAR of the chemical scaffold.[\[9\]](#)[\[14\]](#) Numerous modifications to the ML375 structure resulted in inactive compounds.[\[9\]](#)[\[15\]](#) Ultimately, a subtle modification—the incorporation of a single methyl group onto the 9b-phenyl ring—provided the desired outcome.[\[14\]](#) This modification acted as a metabolic shunt, leading to the discovery of (S)-11, also known as VU6008667. This new analog is equipotent to ML375 as an M5 NAM, maintains high CNS penetration and selectivity, but possesses a significantly shorter half-life in rats (t_{1/2} = 2.3 hours).[\[14\]](#)

Data Presentation

Table 1: In Vitro Potency and Selectivity of ML375

Receptor Subtype	IC50 (nM)
Human M5	300 [2] [3]
Rat M5	790 [2] [3]
Human M1-M4	>30,000 [2] [3]
Rat M1-M4	>30,000 [2]

Table 2: Pharmacokinetic Properties of ML375

Species	Parameter	Value
Rat (Sprague-Dawley)	Clearance (CLp)	2.5 mL/min/kg[1][2]
Half-life (t1/2)	80 hours[1][2]	
Oral Bioavailability (%F)	80%[1]	
Cmax (1 mg/kg oral)	1.4 µM[1]	
Tmax (1 mg/kg oral)	7 hours[1]	
Monkey (Cynomolgus)	Clearance (CLp)	3.0 mL/min/kg[1]
Half-life (t1/2)	10 hours[1]	

Table 3: Comparison of ML375 and its Analog VU6008667

Compound	hM5 IC50	Rat Half-life (t1/2)
ML375	300 nM	80 hours[14]
VU6008667	Equipotent to ML375	2.3 hours[14]

Experimental Protocols

Functional High-Throughput Screen

The initial screen was a triple-addition, functional assay performed on Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor. The assay measured changes in intracellular calcium levels in response to the application of an EC80 concentration of acetylcholine, which is a concentration that elicits 80% of the maximal response. Potential M5 modulators were identified by their ability to inhibit this ACh-induced calcium response.

Inositol Phosphate (IP) Accumulation Assay

The modulatory effect of ML375 was quantified using a Gq/11-mediated inositol phosphate (IP) accumulation assay.[5] CHO cells expressing the M5 receptor were incubated with the test compound (ML375) before being stimulated with acetylcholine. The accumulation of inositol

monophosphate (IP1), a downstream product of Gq/11 signaling, was measured using a commercially available kit. ML375's activity as a NAM was demonstrated by its ability to cause a concentration-dependent reduction in the potency of acetylcholine.[5]

Radioligand Binding Assays

Radioligand binding assays were used to determine the binding site and mechanism of ML375. [5] Dissociation kinetic experiments were performed using the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS). The ability of ML375 to slow the dissociation rate of [3H]-NMS confirmed its allosteric mode of action.[5] Competition binding assays with [3H]-NMS were also used to assess the binding affinity of ML375 in the presence and absence of acetylcholine, which provided information on its cooperativity with the orthosteric ligand.[4]

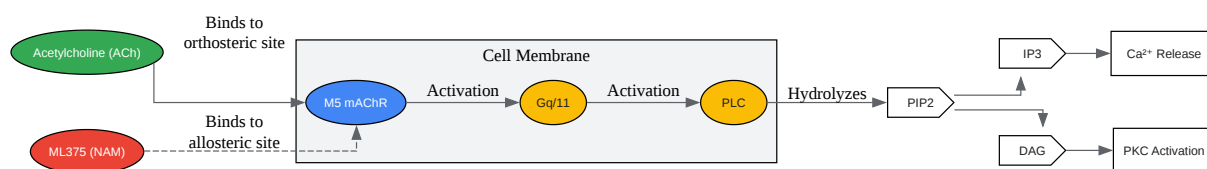
Pharmacokinetic Studies

In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats and cynomolgus monkeys.[1][2] For intravenous administration, ML375 was formulated in a suitable vehicle and administered via the tail vein. For oral administration, it was given as a suspension by oral gavage. Blood samples were collected at various time points, and plasma concentrations of ML375 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated from the plasma concentration-time data.[2]

Synthesis of ML375

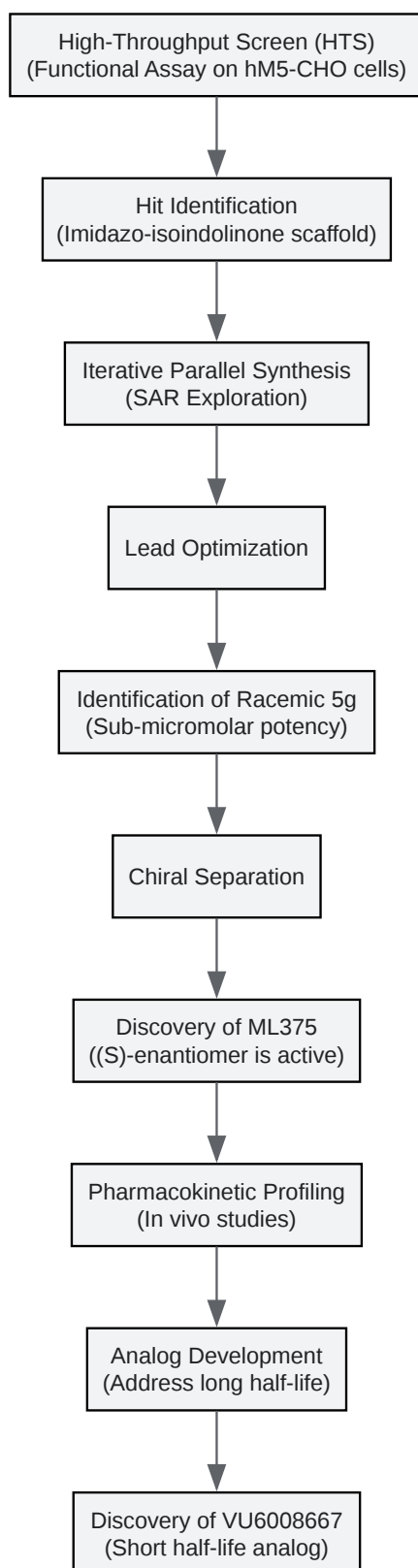
The synthesis of ML375 was achieved through a multi-step process.[2] The core 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold was constructed, and the 9b-(4-chlorophenyl) moiety was introduced. The final step involved the acylation of the imidazo nitrogen with 3,4-difluorobenzoyl chloride. The resulting racemic mixture was then separated into its individual enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase to yield the active (S)-enantiomer, ML375.[2]

Visualizations



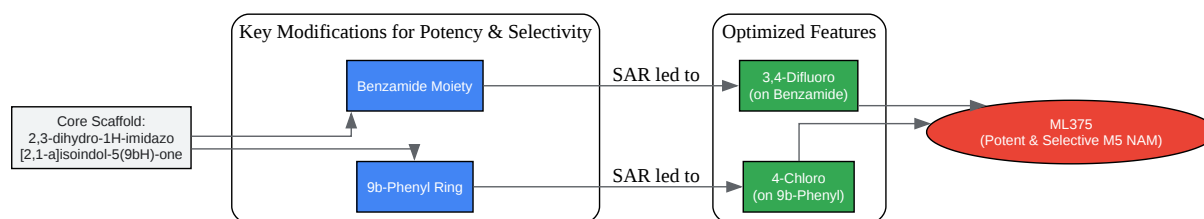
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Caption: M5 receptor signaling pathway and negative allosteric modulation by ML375.



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Caption: Workflow for the discovery and optimization of ML375 and its analogs.



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Caption: Logical relationship of the structure-activity relationship (SAR) studies for ML375.

Conclusion

The discovery and development of ML375 represent a landmark achievement in muscarinic receptor pharmacology. Through a systematic and iterative drug discovery process, ML375 was identified as the first selective negative allosteric modulator for the M5 receptor. The subsequent elucidation of its novel allosteric binding site has provided new insights into the structural basis of GPCR modulation. While the pharmacokinetic properties of ML375 were not ideal for all preclinical models, the challenges encountered spurred the successful development of the analog VU6008667, which possesses a more favorable half-life for specific in vivo applications. Together, ML375 and its analogs are invaluable tools for dissecting the role of the M5 receptor in health and disease, and they hold promise for the future development of novel therapeutics for addiction and other CNS disorders.

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